6-(Dimethylamino)pyrimidine-4-carboxylic acid
Overview
Description
6-(Dimethylamino)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H9N3O2 . It is also known by its IUPAC name: 2-(dimethylamino)-4-pyrimidinecarboxylic acid . The compound exhibits solid physical form and is typically stored in a sealed, dry environment at temperatures between 2°C and 8°C .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Novel Derivatives
6-(Dimethylamino)pyrimidine-4-carboxylic acid is used in synthesizing novel pyrimidine derivatives. These derivatives are produced through reactions with various heterocumulenes, yielding pyrimido[4,5-d]pyrimidines (Prajapati & Thakur, 2005) and by undergoing [4+2] cycloaddition reactions under microwave irradiations (Prajapati et al., 2006).
Role in Antimicrobial Compounds
This compound is utilized in the synthesis of antimicrobial agents. Various tetrahydropyrimidine derivatives, including 6-(2-(dimethylamino)vinyl)-tetrahydropyrimidine, have shown promising results in antimicrobial evaluation (Kheder et al., 2011).
Cardiotonic Activity Studies
Studies on pyrimidine derivatives, including this compound, have shown potential cardiotonic activities. These activities are investigated through their effects on atria from reserpine-treated guinea pigs (Dorigo et al., 1996).
Crystallographic and Chemical Studies
The compound is used in crystallographic and chemical studies. Research includes the synthesis of self-complementary betainic guanine model compounds (SchmidtAndreas & KindermannMarkus Karl, 2001) and studies on the structural parameters and electronic properties of pyrimidine derivatives (Hussain et al., 2020).
Applications in Co-crystal Design
The pyrimidine unit, including this compound, is used in the design of co-crystals. These co-crystals involve various carboxylic acids and are characterized by single-crystal X-ray diffraction (Rajam et al., 2018).
Mechanism of Action
Target of Action
Related compounds such as pyrimidinecarboxylic acids and derivatives are known to play a role in the degradation of extracellular matrix proteins .
Mode of Action
It’s suggested that similar compounds can act as nucleophiles, attacking aldehyde carbon . This is essentially an aldol condensation .
Biochemical Pathways
Related compounds are known to influence the degradation of extracellular matrix proteins .
Result of Action
Related compounds are known to play a role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, tnc, and acan .
Properties
IUPAC Name |
6-(dimethylamino)pyrimidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(2)6-3-5(7(11)12)8-4-9-6/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPSTHYDPFUFQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612501 | |
Record name | 6-(Dimethylamino)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64224-63-1 | |
Record name | 6-(Dimethylamino)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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